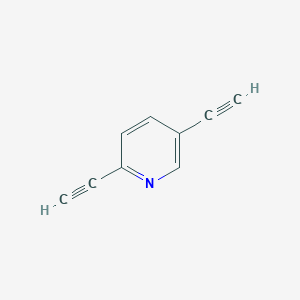
2,5-Diethynylpyridine
Overview
Description
2,5-Diethynylpyridine is an organic compound with the molecular formula C9H5N. It is a derivative of pyridine, where two hydrogen atoms at the 2 and 5 positions are replaced by ethynyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diethynylpyridine can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling reaction of 2,5-diiodopyridine with trimethylsilylacetylene. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper co-catalyst, such as CuI, in a solvent mixture of isopropylamine and tetrahydrofuran. The reaction mixture is cooled with an ice bath and conducted under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethynylpyridine undergoes various chemical reactions, including:
Hydroboration: Reaction with dimesitylborane to form tris-hydroboration products.
Hydrosilylation: Addition of hydrosilanes to the ethynyl groups.
Cross-Coupling Reactions: Palladium-catalyzed coupling reactions with various aryl halides.
Common Reagents and Conditions
Hydroboration: Dimesitylborane in the presence of a suitable solvent.
Hydrosilylation: Hydrosilanes with a rhodium catalyst.
Cross-Coupling: Palladium catalysts (e.g., PdCl2(PPh3)2) and copper co-catalysts (e.g., CuI) in solvents like tetrahydrofuran and isopropylamine.
Major Products
Hydroboration: Tris-hydroboration products with boron-containing groups.
Hydrosilylation: Silylated pyridine derivatives.
Cross-Coupling: Various substituted pyridine derivatives depending on the aryl halides used.
Scientific Research Applications
2,5-Diethynylpyridine has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of π-conjugated polymers for organic electronic devices.
Molecular Electronics: Acts as a bridging unit in ferrocene-based molecular diodes, facilitating electron transfer.
Coordination Chemistry: Forms organometallic networks with silver ions, useful in studying coordination networks.
Mechanism of Action
The mechanism of action of 2,5-Diethynylpyridine in its applications involves its ability to participate in π-conjugation and electron transfer processes. In molecular electronics, it serves as a bridge for electron transfer between ferrocene units, enhancing electronic communication within the molecular framework . The ethynyl groups provide sites for further functionalization, allowing the compound to be incorporated into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
2,6-Diethynylpyridine: Similar structure but with ethynyl groups at the 2 and 6 positions.
2,5-Diiodopyridine: Precursor used in the synthesis of 2,5-Diethynylpyridine.
2,5-Bis(trimethylsilylethynyl)pyridine: A derivative with trimethylsilyl groups protecting the ethynyl groups.
Uniqueness
This compound is unique due to its specific positioning of ethynyl groups, which allows for distinct electronic properties and reactivity compared to its isomers and derivatives. Its ability to form π-conjugated systems and participate in electron transfer processes makes it valuable in the field of molecular electronics and materials science .
Properties
IUPAC Name |
2,5-diethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-3-8-5-6-9(4-2)10-7-8/h1-2,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNNSWWCUMBUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572333 | |
| Record name | 2,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137000-75-0 | |
| Record name | 2,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Diethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-diethynylpyridine contribute to the development of molecular electronics?
A1: this compound shows promise as a key component in molecular diodes, specifically those based on ferrocene. [, ] Its asymmetric structure enables reversible switching between two states, essential for diode functionality. This switching behavior stems from changes in the electron transfer pathway facilitated by this compound. [, ]
Q2: What unique reactivity does this compound exhibit with dimesitylborane?
A2: this compound undergoes an unusual tris-hydroboration reaction with dimesitylborane. [] This reaction, confirmed by X-ray crystallography, results in the formation of 1-[(Mes)₂B]-2-[Z-1-[(Mes)₂B]ethylidene]-5-[E-[(Mes)₂B]vinyl]-1,2-dihydropyridine, a novel tris-hydroboration product. []
Q3: How does the incorporation of this compound influence the properties of polymers?
A3: this compound serves as a building block for synthesizing diverse polymers, including poly(aryleneethynylene)s (PAEs). [, , , ] Its incorporation enhances solubility in certain solvents like formic acid and contributes to interesting optical and electrochemical properties. For example, PAEs containing this compound display a main π-π* absorption peak around 330 nm and a d-d absorption peak near 450 nm. []
Q4: What role does this compound play in the formation of organometallic networks?
A4: this compound acts as a bridging ligand in the construction of silver(I) pyridyldiethynide complexes, leading to the formation of intricate organometallic networks. [] The geometry of these networks can be influenced by the interplay between the this compound ligand and the counter anions present. [] For instance, with silver trifluoroacetate, this compound forms a 2D network further bridged by trifluoroacetate anions into a 3D structure. []
Q5: Can computational chemistry provide insights into the behavior of this compound-based systems?
A5: Yes, computational techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate the electronic and optical properties of this compound-containing ferrocene-based molecular diodes. [] These studies provide valuable information about electron transfer mechanisms and guide the design of novel electronic materials. []
Q6: How does this compound contribute to the synthesis of polymers with dithiafulvene units?
A6: this compound can be used as a starting material to create aldothioketenes, which then undergo cycloaddition polymerization to yield π-conjugated polymers containing electron-donating dithiafulvene units. [] These polymers exhibit interesting electrochemical properties due to the presence of both the dithiafulvene and pyridine moieties. []
Q7: Are there platinum-containing polymers that incorporate this compound?
A7: Yes, this compound can be incorporated into platinum-containing polymers. [] These organometallic polymers are synthesized by reacting a pre-formed poly(this compound) with a platinum precursor like (PnBu3)2PtPhCl. [] The resulting polymers have been characterized using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and ³¹P-NMR. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


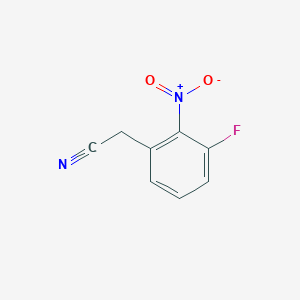
![Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl-](/img/structure/B1601792.png)
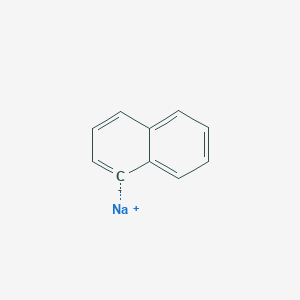
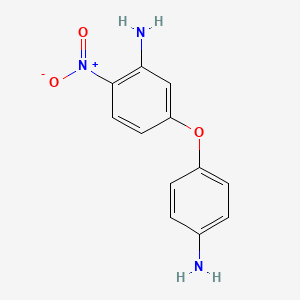
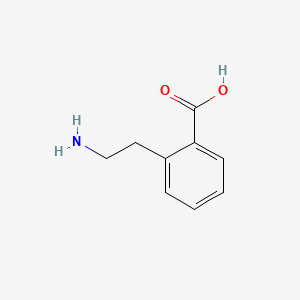
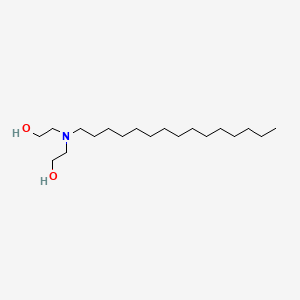
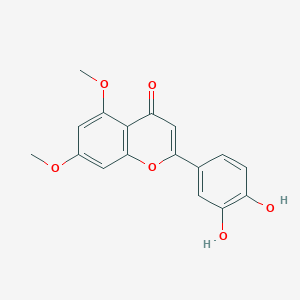

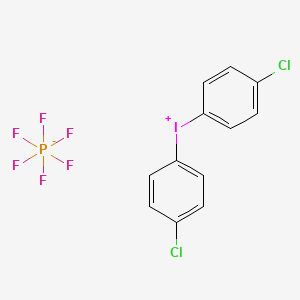
![12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B1601806.png)
![3,6,8-Tribromoimidazo[1,2-a]pyrazine](/img/structure/B1601808.png)
![Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside](/img/structure/B1601809.png)
![5-Methylpyrazolo[1,5-A]pyridine](/img/structure/B1601812.png)
![[4-(Methoxymethyl)phenyl]methanol](/img/structure/B1601813.png)
